molecular formula C11H12O3 B6600992 (2S,3R)-3-phenyloxolane-2-carboxylic acid CAS No. 13217-36-2

(2S,3R)-3-phenyloxolane-2-carboxylic acid

Cat. No.: B6600992
CAS No.: 13217-36-2
M. Wt: 192.21 g/mol
InChI Key: SXFRYWQSHMYMKU-ZJUUUORDSA-N
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Description

(2S,3R)-3-phenyloxolane-2-carboxylic acid is a chiral compound with significant importance in organic chemistry and pharmaceutical research. This compound features a five-membered oxolane ring with a phenyl group and a carboxylic acid group, making it a versatile building block for various synthetic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-3-phenyloxolane-2-carboxylic acid typically involves enantioselective methods to ensure the correct stereochemistry. One common approach is the enantioselective synthesis from Garner’s aldehyde, which involves multiple steps including the Horner–Wadsworth–Emmons reaction and diastereoselective 1,4-addition reactions . The reaction conditions often require the use of lithium dialkylcuprates and optimized conditions to achieve high yields and diastereoselectivity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions and the use of robust catalysts are crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-3-phenyloxolane-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the oxolane ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as alkyl halides. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield oxo derivatives, while reduction can produce alcohols

Scientific Research Applications

(2S,3R)-3-phenyloxolane-2-carboxylic acid has numerous applications in scientific research, including:

Mechanism of Action

The mechanism of action of (2S,3R)-3-phenyloxolane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The oxolane ring and phenyl group play crucial roles in binding to target proteins and modulating their activity. Additionally, the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S,3R)-3-phenyloxolane-2-carboxylic acid is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties

Properties

IUPAC Name

(2S,3R)-3-phenyloxolane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c12-11(13)10-9(6-7-14-10)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2,(H,12,13)/t9-,10+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXFRYWQSHMYMKU-ZJUUUORDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(C1C2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@@H]([C@H]1C2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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